2-(Methylthio)benzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXZMGHNKSLALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methylthio Benzophenone
Regioselective Functionalization Strategies
Achieving the ortho-substitution pattern of 2-(Methylthio)benzophenone requires carefully designed synthetic strategies to overcome the inherent electronic and steric factors that often favor para-substitution.
Direct Methylthiolation of Benzophenone (B1666685) Precursors
Directly introducing a methylthio group at the C-2 position of an unsubstituted benzophenone is challenging due to the directing effects of the benzoyl group. A viable strategy to overcome this involves the use of a blocking group to occupy the more reactive para-position, thereby forcing functionalization at the ortho-position. A t-butyl group is an effective blocking group for this purpose.
The synthesis proceeds in a multi-step sequence:
Friedel-Crafts Alkylation: The benzene (B151609) ring of a suitable benzophenone precursor is first alkylated with a t-butyl group, which preferentially adds to the para-position due to its steric bulk.
Ortho-Functionalization: The para-blocked intermediate is then subjected to a methylthiolation reaction. With the para-position occupied, the methylthio group is directed to one of the available ortho-positions.
Debutylation: The final step involves the removal of the t-butyl blocking group, typically under acidic conditions, to yield the desired ortho-substituted product, this compound.
This blocking group strategy has been successfully applied to the synthesis of other ortho-substituted benzophenones and represents a key regioselective functionalization approach.
Introduction of the Benzophenone Moiety onto Methylthio-Substituted Arenes
An alternative regioselective strategy involves starting with a methylthio-substituted arene, thioanisole (B89551), and subsequently introducing the benzophenone moiety. The primary method for this transformation is the Friedel-Crafts acylation.
However, the methylthio group (-SMe) is an ortho-, para-directing group. Standard Friedel-Crafts benzoylation of thioanisole using benzoyl chloride and a Lewis acid like AlCl₃ tends to yield the para-substituted isomer, 4-(Methylthio)benzophenone, as the major product due to reduced steric hindrance at the para-position. beilstein-journals.org Achieving ortho-selectivity requires more advanced approaches that can override this natural preference.
To synthesize the 2-substituted isomer, a multi-step pathway starting with an ortho-functionalized thioanisole is necessary. For example, starting with 2-bromothioanisole (B35456) allows for the introduction of the benzoyl group at the desired position through a metal-catalyzed cross-coupling reaction or by forming an organometallic reagent which then reacts with a benzoyl electrophile.
| Strategy | Description | Key Challenge |
| Blocking Group | Use of a removable group (e.g., t-butyl) to block the para position, forcing subsequent methylthiolation into the ortho position. | Requires additional synthetic steps for introduction and removal of the blocking group. |
| Directed Acylation | Friedel-Crafts benzoylation of thioanisole. | Overcoming the strong intrinsic preference for para-acylation to achieve the ortho-isomer. |
Novel Approaches to Carbon-Sulfur Bond Formation in Benzophenone Systems
Recent advances in catalysis and reagent development offer new pathways for creating the key C-S bond in this compound with greater efficiency and control.
Catalytic Thiomethylation Routes
Modern catalytic methods are emerging for the direct functionalization of C-H bonds. While direct catalytic ortho-methylthiolation of benzophenone is not yet a well-established, high-yielding method, analogous reactions point to future possibilities. For instance, palladium-catalyzed ortho C–H methylation of arylthianthrenium salts has been demonstrated. rsc.org This type of catalytic system, which utilizes a directing group to achieve regioselectivity, could potentially be adapted for thiomethylation. The benzophenone's carbonyl group itself could act as a directing group in a transition metal-catalyzed C-H activation/functionalization sequence, guiding a thiomethylating agent to the ortho-position.
Utilizing C1 Sulfur Building Blocks for Methylthio Introduction
Instead of using traditional, often malodorous, thiomethylating agents like methanethiol, modern synthesis employs "C1 sulfur building blocks." These are reagents that contain a single carbon and a sulfur atom and can be used to introduce the methylthio group. For example, dimethyl sulfoxide (B87167) (DMSO) or dimethyl disulfide (DMDS) can serve as sources for the methylthio group under specific reductive or catalytic conditions. While their application to create this compound specifically is not widely documented, these reagents are part of a growing toolkit for C-S bond formation that avoids the use of toxic and volatile thiols.
Derivatization and Further Functionalization of this compound
Once synthesized, this compound can undergo further chemical transformations at several reactive sites: the sulfur atom, the methyl group, the carbonyl group, or the aromatic rings.
A key reaction is the oxidation of the thioether functionality. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide or sulfone, which can significantly alter the compound's electronic and biological properties.
Table of Derivatization Reactions
| Reactive Site | Reaction Type | Product Class |
|---|---|---|
| Sulfur Atom | Oxidation | 2-(Methylsulfinyl)benzophenone (Sulfoxide) |
| Sulfur Atom | Oxidation | 2-(Methylsulfonyl)benzophenone (Sulfone) |
| Methyl Group | C(sp³)–H Activation | Arylbenzylsulfoxide derivatives mdpi.com |
| Aryl C-H | Electrophilic Aromatic Substitution | Further substituted benzophenone derivatives |
A notable advanced derivatization involves the copper-catalyzed C(sp³)–H bond activation of the methyl group. mdpi.com This allows for the direct coupling of the methyl group with aryl halides, forming arylbenzylsulfoxide derivatives and creating a new C-C bond. This method provides a sophisticated way to build more complex molecular architectures from the this compound scaffold. Furthermore, the thioether can be cleaved; aryl methyl ethers, for example, can be demethylated using thiol reagents, suggesting that the methyl group in this compound could potentially be removed to yield the corresponding thiol. researchgate.netsigmaaldrich.com
Transformations of the Methylthio Group
The methylthio group in this compound is a versatile handle for synthetic transformations, with oxidation to sulfoxides and sulfones being a primary modification. This alteration significantly impacts the electronic properties and steric profile of the molecule, paving the way for further functionalization.
A common and effective method for the oxidation of sulfides is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction can be selectively controlled to yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. For instance, the oxidation of the structurally similar 2-(methylthio)benzamide to 2-(methylsulfinyl)benzamide has been achieved in high yield using NaOCl with a TEMPO catalyst nih.gov. It is anticipated that this compound would undergo a similar transformation. The use of one equivalent of an oxidizing agent like m-CPBA at lower temperatures typically favors the formation of the sulfoxide, 2-(methylsulfinyl)benzophenone. Employing two or more equivalents of the oxidant and/or higher reaction temperatures drives the reaction to completion, affording the sulfone, 2-(methylsulfonyl)benzophenone derpharmachemica.com.
The resulting sulfoxides and sulfones are valuable intermediates. The sulfoxide group can act as a chiral auxiliary or be used in Pummerer-type reactions to introduce further functionality. The sulfone group is a strong electron-withdrawing group and can be a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of substituents at this position.
Table 1: Representative Conditions for the Oxidation of Aryl Methyl Sulfides
| Starting Material | Oxidizing Agent | Stoichiometry | Solvent | Temperature (°C) | Product | Yield (%) |
| Aryl methyl sulfide | m-CPBA | 1.0 - 1.2 | Dichloromethane | 0 | Aryl methyl sulfoxide | >90 |
| Aryl methyl sulfide | m-CPBA | 2.0 - 2.2 | Dichloromethane | Room Temp | Aryl methyl sulfone | >90 |
| 2-(Methylthio)benzamide | NaOCl, TEMPO | 1.25 | Dichloromethane/Water | 0 to Room Temp | 2-(Methylsulfinyl)benzamide | 87 nih.gov |
Modifications of the Benzophenone Core
The benzophenone core of this compound provides a robust scaffold for a variety of synthetic modifications, including intramolecular cyclizations and substitutions on the aromatic rings.
One of the most significant transformations of the benzophenone core is its intramolecular cyclization to form tricyclic systems. For instance, derivatives of this compound can be designed to undergo intramolecular Friedel-Crafts acylation to yield thioxanthen-9-one (B50317) and its derivatives. This typically requires the presence of an appropriate activating group and a strong acid catalyst. For example, a carboxylic acid derivative of this compound could be cyclized in the presence of a strong acid like polyphosphoric acid or Eaton's reagent to form the corresponding thioxanthen-9-one nih.gov. The resulting thioxanthen-9-one can be a valuable scaffold for further derivatization.
Furthermore, the two phenyl rings of the benzophenone core are amenable to electrophilic aromatic substitution reactions. Depending on the existing substituents, functional groups such as nitro, halo, or acyl groups can be introduced onto the aromatic rings. The directing effects of the carbonyl and methylthio groups will influence the regioselectivity of these substitutions. The benzoyl group is a meta-director, while the methylthio group is an ortho-, para-director. The interplay of these directing effects can lead to complex substitution patterns.
Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, offer powerful tools for modifying the benzophenone core. Aryl halide derivatives of this compound can be synthesized and subsequently used as coupling partners to introduce a wide variety of substituents, including alkyl, aryl, and amino groups, onto the benzophenone scaffold nih.gov. These methodologies provide a high degree of control and flexibility in the synthesis of complex benzophenone derivatives.
Table 2: Examples of Benzophenone Core Modifications
| Reaction Type | Substrate | Reagents and Conditions | Product |
| Intramolecular Friedel-Crafts Acylation | 2-(Carboxyarylthio)benzoic acid | Polyphosphoric acid, heat | Thioxanthen-9-one derivative |
| Friedel-Crafts Acylation | Benzene, Benzoyl chloride | AlCl₃ | Benzophenone |
| Buchwald-Hartwig Amination | Bromobenzophenone, Amine | Pd catalyst, ligand, base | Aminobenzophenone nih.gov |
| Sonogashira Coupling | Bromobenzophenone, Alkyne | Pd catalyst, Cu catalyst, base | Alkynylbenzophenone nih.gov |
Mechanistic Investigations of 2 Methylthio Benzophenone Reactivity
Unraveling Reaction Pathways
The reactivity of 2-(Methylthio)benzophenone is largely dictated by the photochemical behavior of the benzophenone (B1666685) core, which is known to undergo efficient intersystem crossing to a triplet state upon UV irradiation. This triplet state is the primary actor in subsequent chemical transformations.
Radical-Mediated Processes
Upon photoexcitation, benzophenone and its derivatives are known to generate radical species. The triplet state of benzophenone can abstract a hydrogen atom from a suitable donor to form a ketyl radical. In the case of this compound, the presence of the methylthio group introduces the possibility of intramolecular hydrogen abstraction from the methyl group, a process analogous to the Norrish Type II reaction. This would lead to the formation of a biradical intermediate. The general mechanism for intermolecular hydrogen abstraction by excited ketones involves the half-filled n-orbital of the excited ketone abstracting a hydrogen, often from a C-H bond, to form a ketyl radical youtube.com.
The stability of the resulting radicals is a crucial factor in determining the reaction pathway. The rate of hydrogen abstraction is influenced by the stability of the radical being formed, with tertiary C-H bonds being more reactive than secondary, which are in turn more reactive than primary C-H bonds youtube.com. While the methyl group of the methylthio substituent offers primary hydrogens, the intramolecular nature of the abstraction can make this pathway competitive.
Furthermore, the triplet state of benzophenone can be quenched by sulfur-containing compounds through charge transfer mechanisms bohrium.com. This suggests that intermolecular reactions of this compound with other radical species or quenchers could also be influenced by the electron-donating nature of the methylthio group.
Photochemical Reaction Mechanisms
The primary photochemical process for this compound is the absorption of UV light, leading to an n-π* excited singlet state, which then undergoes rapid and efficient intersystem crossing to the triplet state. The kinetics of photoreduction of benzophenone derivatives are significantly dependent on ring substituents nih.gov. Electron-donating groups generally inhibit hydrogen abstraction, which could affect the reactivity of this compound compared to the parent compound acs.org.
A key photochemical reaction for ortho-substituted benzophenones is photoenolization, where an intramolecular hydrogen abstraction from the ortho-substituent leads to the formation of a photoenol. For this compound, this would involve abstraction of a hydrogen from the methyl group, leading to a transient biradical that can then form a six-membered ring intermediate enol.
Computational studies on the related compound 4-(4-Methylphenylthio)benzophenone (B138115) indicate that the presence of a methylthio group leads to a higher degree of π-conjugation and delocalization within the molecule, which can influence its photoinitiating properties chemrxiv.orgchemrxiv.org. Although the substituent is in the para position in that study, it provides insight into the electronic effects of the methylthio group.
Role of the Methylthio Group in Reaction Selectivity and Kinetics
The methylthio group at the ortho position exerts a profound influence on both the selectivity and kinetics of this compound's reactions.
Selectivity: The proximity of the methylthio group to the carbonyl function in the ortho position can favor intramolecular reactions over intermolecular ones. The potential for intramolecular hydrogen abstraction to form a photoenol is a direct consequence of this positioning. This pathway would compete with intermolecular hydrogen abstraction from a solvent or other hydrogen donors. The electron-donating nature of the sulfur atom can also influence the regioselectivity of reactions involving electrophilic radicals.
Kinetics: The kinetics of reactions involving this compound are influenced by several factors related to the methylthio group. Electron-donating substituents on the benzophenone ring are known to affect the rate of photoreduction nih.govacs.org. The methylthio group, being electron-donating, is expected to modulate the energy of the triplet state and the stability of any radical intermediates. Studies on benzophenone derivatives have shown that the rate coefficients of both primary and secondary photoreduction reactions are remarkably dependent on ring substitution, with changes in activation energy being a significant factor nih.gov. The quenching of triplet benzophenone by sulfur-containing amino acids has been shown to occur via charge transfer intermediates, suggesting that the sulfur atom in this compound could play a direct role in quenching the excited state, thereby affecting reaction kinetics bohrium.com.
Conformational Analysis and Stereochemical Influences on Reactivity
The three-dimensional structure and conformational flexibility of this compound are critical in determining its reactivity, particularly for intramolecular processes.
The relative orientation of the methylthio group and the carbonyl group will dictate the feasibility of intramolecular hydrogen abstraction. For the Norrish Type II-type reaction to occur, the molecule must adopt a conformation where one of the methyl C-H bonds is accessible to the excited carbonyl oxygen. This typically requires the formation of a pseudo-six-membered ring in the transition state.
Computational studies can provide valuable insights into the stable conformations of such molecules and the energy barriers between them nih.govmdpi.com. The planarity of the benzophenone system can be distorted by the steric bulk of the ortho-substituent, which in turn can affect the electronic conjugation and the energy of the excited states.
Stereochemical factors come into play in reactions that create new stereocenters. While this compound itself is achiral, its reactions can lead to chiral products. The stereoselectivity of such reactions would be influenced by the conformation of the reactive intermediates and the direction of attack of incoming reagents masterorganicchemistry.com. For instance, in a radical cyclization reaction, the stereochemistry of the newly formed ring would be determined by the conformational preferences of the biradical intermediate.
Below is a table summarizing key reactivity aspects of benzophenone derivatives that can be extrapolated to understand this compound.
| Property | Influence of Substituents | Relevance to this compound |
| Photoreduction Kinetics | Electron-donating groups tend to decrease the rate of hydrogen abstraction. | The methylthio group is electron-donating, likely slowing down intermolecular hydrogen abstraction compared to unsubstituted benzophenone. |
| Triplet State Quenching | Sulfur-containing compounds can quench the triplet state via charge transfer. | The methylthio group provides an intramolecular quenching pathway, potentially affecting the quantum yield of other photochemical reactions. |
| Intramolecular Reactions | Ortho substituents with abstractable hydrogens can undergo photoenolization. | The methyl group of the 2-methylthio substituent is a potential site for intramolecular hydrogen abstraction. |
| Electronic Properties | Substituents that increase π-conjugation can enhance photoinitiating efficiency. | The methylthio group can influence the electronic structure and delocalization, potentially modulating its effectiveness as a photoinitiator. |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylthio Benzophenone
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to elucidating the precise molecular structure and electronic nature of 2-(Methylthio)benzophenone. Each technique probes different aspects of the molecule, collectively providing a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Advanced 1D (¹H, ¹³C) and 2D NMR experiments (such as HSQC and HMBC) allow for the unambiguous assignment of all proton and carbon signals.
In ¹H NMR, the aromatic protons typically appear as complex multiplets in the downfield region, while the methylthio (-SCH₃) group protons exhibit a characteristic singlet in the upfield region. In ¹³C NMR, the carbonyl carbon is readily identified by its significant downfield shift.
Dynamic NMR studies on structurally similar compounds, such as 2-[2-(sulfur-substituted)phenyl]isoindolin-1-ones, have been used to investigate rotational barriers around the N-Ar bond. nih.gov A similar approach could be applied to this compound to study the rotational dynamics around the C-C bond connecting the substituted phenyl ring to the carbonyl group, which is influenced by the steric and electronic effects of the ortho-methylthio group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups and analysis of related benzophenone (B1666685) structures.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic Protons (C-H) | ~7.1 - 7.8 | ~125 - 140 | Complex multiplet patterns due to coupling. Protons on the unsubstituted ring will differ from those on the substituted ring. |
| Methyl Protons (-SCH₃) | ~2.4 - 2.6 | ~15 - 20 | A sharp singlet, integrating to 3 protons. |
| Carbonyl Carbon (C=O) | N/A | ~195 - 200 | Characteristic downfield shift for a ketone carbonyl. |
| Quaternary Aromatic Carbons (C-S, C-C=O) | N/A | ~135 - 145 | Identified via HMBC correlations and absence in DEPT-135 spectra. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. mdpi.com For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is typically observed in the range of 1640-1670 cm⁻¹ for benzophenones. embuni.ac.keresearchgate.net The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. aip.orgaip.org
Other key vibrational modes include C-H stretching of the aromatic rings and the methyl group, C=C stretching within the aromatic rings, and C-S stretching vibrations. Raman spectroscopy is complementary to FT-IR; for instance, while the C=O stretch is strong in the IR, the symmetric vibrations of the phenyl rings and the C-S bond may be more prominent in the Raman spectrum. spectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical frequency ranges for organic functional groups and studies on substituted benzophenones. nih.goviosrjournals.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Multiple bands may be observed. |
| Aliphatic C-H Stretch (-SCH₃) | 2850 - 3000 | Medium to Weak | Corresponds to the methyl group. |
| Carbonyl C=O Stretch | 1640 - 1670 | Strong | The most characteristic band for benzophenones. researchgate.net |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands corresponding to ring skeletal vibrations. |
| C-S Stretch | 600 - 800 | Weak to Medium | Can be difficult to assign definitively due to mixing with other vibrations. iosrjournals.org |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov For this compound (C₁₄H₁₂OS), HRMS would confirm the exact mass of the molecular ion [M]⁺, distinguishing it from other compounds with the same nominal mass.
Analysis of the fragmentation pathways under techniques like electron ionization (EI-MS) provides structural information. For benzophenones, characteristic fragmentation includes the cleavage of the bonds adjacent to the carbonyl group. Common fragments observed for the parent benzophenone include the benzoyl cation (C₆H₅CO⁺, m/z 105) and the phenyl cation (C₆H₅⁺, m/z 77). ub.edu For this compound, one would expect to see fragments corresponding to the (methylthio)benzoyl cation and the benzoyl cation, among others, which helps to confirm the connectivity of the molecule.
Table 3: Predicted HRMS Data for this compound
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C₁₄H₁₂OS |
| Calculated Exact Mass | 228.0609 u |
| Expected Molecular Ion | [M]⁺ or [M+H]⁺ |
| Potential Key Fragments (m/z) |
|
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to characterize its chromophoric system. libretexts.org Benzophenone and its derivatives are known to exhibit characteristic absorption bands in the UV region. medicaljournals.se Typically, two main absorption bands are observed for benzophenone: an intense band at a shorter wavelength corresponding to a π→π* transition and a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group. scialert.net
The introduction of the methylthio group, an auxochrome, is expected to influence these transitions. The sulfur atom's lone pair of electrons can participate in conjugation with the aromatic system, which typically leads to a bathochromic (red) shift of the π→π* transition to a longer wavelength. researchgate.net The position and intensity of these bands are also sensitive to solvent polarity, a phenomenon known as solvatochromism. scialert.net
Table 4: Predicted UV-Vis Absorption Data for this compound Predicted values are based on the known spectra of benzophenone and the expected effects of a methylthio substituent. scialert.netresearchgate.net
| Electronic Transition | Expected λmax (in Ethanol) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π→π | ~260 - 280 nm | High (>10,000 M⁻¹cm⁻¹) | Intense absorption related to the conjugated aromatic system. |
| n→π | ~340 - 360 nm | Low (100 - 500 M⁻¹cm⁻¹) | Weaker absorption involving the non-bonding electrons of the carbonyl oxygen. |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional molecular structure of a compound in the solid state. nih.gov This method yields precise data on bond lengths, bond angles, and torsion angles.
Computational Approaches to Spectroscopic Data Interpretation
Computational chemistry, particularly using Density Functional Theory (DFT), is a vital tool that complements experimental spectroscopic data. scielo.br Quantum mechanical calculations can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic transition energies with a high degree of accuracy. nih.govresearchgate.net
For this compound, DFT calculations can be used to:
Optimize the ground-state geometry , predicting bond lengths and the crucial torsion angles for comparison with potential X-ray data.
Calculate vibrational frequencies , which aids in the assignment of complex FT-IR and Raman spectra. embuni.ac.kenih.gov
Predict ¹H and ¹³C NMR chemical shifts , helping to confirm experimental assignments.
Simulate electronic spectra using Time-Dependent DFT (TD-DFT), which can help assign the observed UV-Vis absorption bands to specific electronic transitions (e.g., n→π, π→π) and understand the nature of the excited states. scialert.netrsc.org
By comparing the computationally predicted spectra with the experimental data, a more robust and detailed structural and electronic characterization of this compound can be achieved.
Theoretical and Computational Chemistry Studies of 2 Methylthio Benzophenone
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is widely used to investigate the electronic structure and reactivity of organic molecules like benzophenone (B1666685) derivatives. chemrxiv.orgchemrxiv.org
In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy conformation. A popular and effective functional for this purpose is B3LYP, often paired with a triple-zeta basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. chemrxiv.org
From the optimized geometry, a wealth of information can be derived:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. chemrevlett.com
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.
Global Reactivity Descriptors: Based on FMO energies, various parameters can be calculated to quantify reactivity, such as electronegativity, chemical potential, hardness, and softness. chemrevlett.com These descriptors help in comparing the reactivity of different molecules.
For a thioether-substituted benzophenone, DFT calculations reveal how the sulfur atom's lone pairs and the methyl group influence the electronic properties of the benzophenone core. chemrxiv.org
Table 1: Illustrative DFT-Calculated Global Reactivity Descriptors for a Thioether-Substituted Benzophenone Derivative
| Parameter | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -5.9 to -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.8 to -2.1 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.9 to 4.2 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential | IP | -EHOMO | 5.9 to 6.2 | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | 1.8 to 2.1 | The energy released when an electron is added. |
| Chemical Hardness | η | (IP - EA) / 2 | 1.9 to 2.1 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | (IP + EA) / 2 | 3.9 to 4.1 | The power of an atom in a molecule to attract electrons to itself. |
Note: The values in the table are representative examples based on studies of analogous compounds like 4-(4-methylphenylthio)benzophenone (B138115) and are intended to be illustrative for 2-(Methylthio)benzophenone. chemrxiv.org
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy, especially for excited states and systems where electron correlation is critical.
The choice of method and basis set is crucial. Methods range from the foundational Hartree-Fock (HF) theory to more complex post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which better account for electron correlation. For studying photochemical properties, multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by perturbation theory (CASPT2) are often employed. nih.gov
The basis set is the set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are widely used. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals, while letters in parentheses denote the addition of polarization (d,p) and diffuse (++) functions, which are important for describing anions and weak interactions. chemrxiv.org
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit as the size of the set increases, making them ideal for high-accuracy benchmark calculations.
For a molecule like this compound, a preliminary geometry optimization might be done with a smaller basis set (e.g., 6-31G(d)), followed by refinement with a larger, more flexible basis set (e.g., 6-311++G(d,p)) to obtain accurate energetic and electronic properties.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing insight into its conformational flexibility and dynamics.
For this compound, key conformational degrees of freedom include the torsion angles of the two phenyl rings relative to the central carbonyl group and the rotation around the C-S and S-CH₃ bonds of the methylthio group. An MD simulation can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them.
Direct ab initio MD, where forces are calculated "on-the-fly" using quantum mechanics, can be used to study the effects of temperature and zero-point energy vibrations on the molecule's structure and properties, such as its absorption spectrum. nih.gov These simulations can reveal how molecular vibrations and interactions with solvent molecules (if present) lead to the broadening of spectral peaks. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A critical application of computational chemistry is the prediction of spectra, which can be compared directly with experimental results to validate the computational model.
Infrared (IR) Spectroscopy: DFT calculations are highly effective at predicting vibrational frequencies. After geometry optimization, a frequency calculation is performed. The resulting theoretical vibrational modes and their intensities can be compared to an experimental IR spectrum. A close match between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure. For example, in studies of 4-(4-methylphenylthio)benzophenone, DFT-computed IR spectra showed good alignment with experimental results, particularly for characteristic peaks like the C=O and C=C stretching vibrations. chemrxiv.org
Table 2: Example Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzophenone Derivative
| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FT-IR) |
| C-H Stretch (Aromatic) | ~3060 | ~3055 |
| C=O Stretch | ~1704 | ~1650 |
| C=C Stretch (Aromatic) | ~1625 | ~1580 |
| C-S Stretch | ~700 | ~690 |
Note: Data are illustrative and based on findings for analogous compounds. chemrxiv.org Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (~0.96) for better comparison.
UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be modeled using Time-Dependent DFT (TD-DFT). chemrxiv.org These calculations provide the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities). For benzophenone and its derivatives, TD-DFT can predict the characteristic n→π* and π→π* transitions. The calculations can show how substituents, like the methylthio group, shift the absorption wavelengths, often leading to a red-shift (absorption at a longer wavelength) due to extended electron delocalization. chemrxiv.org
Modeling Reaction Mechanisms and Transition States
Benzophenones are well-known for their rich photochemistry, particularly their high efficiency in undergoing intersystem crossing from an excited singlet state to a triplet state. nih.govrsc.org Computational methods are essential for elucidating the complex pathways of these photochemical reactions.
By mapping the potential energy surfaces of the excited states, researchers can identify key points along a reaction coordinate, including:
Excited-state minima: Geometries where the molecule is stable in an excited state.
Transition states (TS): The energy maxima along a reaction pathway, the geometry of which is critical for determining the reaction rate.
Conical intersections (CoIns): Points where two electronic potential energy surfaces become degenerate, providing extremely efficient pathways for non-radiative relaxation back to a lower state. nih.gov
For a molecule like this compound, computational modeling could be used to investigate how the methylthio substituent affects the energies of the singlet and triplet states and the efficiency of intersystem crossing. It could also be used to model potential reactions of the excited triplet state, such as hydrogen abstraction from a solvent or another molecule, which is a hallmark reaction of benzophenone.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Coordination Chemistry of this compound and its Derivatives" that adheres to the specified outline.
The required detailed research findings, including data on ligand synthesis from this particular precursor, studies of its metal complexation behavior, and characterization data for any resulting metal complexes, are not present in the available literature. Therefore, generating a thorough, informative, and scientifically accurate article solely on this topic, as per the structured outline, cannot be fulfilled at this time.
Catalytic Applications and Photoredox Chemistry Involving 2 Methylthio Benzophenone
Photocatalytic Activity of 2-(Methylthio)benzophenone
The photocatalytic activity of this compound is rooted in its ability to absorb ultraviolet (UV) light, leading to the formation of an excited state with distinct reactive properties. The presence of the sulfur atom in the methylthio group can influence the photophysical and photochemical pathways of the molecule compared to unsubstituted benzophenone (B1666685).
Hydrogen Atom Transfer (HAT) Photochemistry
A key mechanistic pathway in the photochemistry of benzophenones is Hydrogen Atom Transfer (HAT). Upon photoexcitation to its triplet state, this compound can act as a potent hydrogen atom abstractor. This process involves the homolytic cleavage of a C-H bond in a suitable substrate, generating a radical species and the corresponding ketyl radical of this compound.
The efficiency of this HAT process is influenced by the bond dissociation energy of the substrate's C-H bond and the electronic properties of the excited photocatalyst. The methylthio substituent can modulate the energy of the excited state and the stability of the resulting ketyl radical, thereby tuning the reactivity and selectivity of the HAT process. This reactivity has been harnessed in various organic transformations, such as the functionalization of C-H bonds.
Single Electron Transfer (SET) Processes
In addition to HAT, this compound can also participate in Single Electron Transfer (SET) processes. In this mechanism, the photoexcited catalyst can either accept an electron from a donor molecule (reductive quenching) or donate an electron to an acceptor molecule (oxidative quenching). The feasibility of a SET process is governed by the redox potentials of both the excited photocatalyst and the substrate.
The methylthio group, with its sulfur atom, can influence the electron density of the benzophenone core, thereby affecting its redox properties in the excited state. This modulation allows for the generation of radical cations or radical anions from a variety of organic substrates, which can then undergo subsequent chemical transformations. Computational studies on related isomers, such as 4-(4-Methylphenylthio)benzophenone (B138115), suggest that the thioether linkage can lead to extended delocalization of π-electrons, which could influence the molecule's ability to engage in SET processes.
Role as a Sensitizer or Initiator in Polymerization and Organic Transformations
The ability of this compound to generate radical species through both HAT and SET pathways makes it a valuable component in photopolymerization and various organic transformations, where it can act as a sensitizer or a photoinitiator.
In organic synthesis, this compound can serve as a photocatalyst to enable a variety of transformations. For instance, its ability to promote C-H functionalization via HAT allows for the direct modification of otherwise unreactive bonds. Similarly, its involvement in SET processes can facilitate redox-neutral or redox-variant reactions, expanding the toolkit of synthetic chemists.
Chemo- and Regioselectivity in Catalytic Reactions
A crucial aspect of any catalytic system is its ability to control the chemo- and regioselectivity of a reaction, directing the transformation to a specific functional group or position on a molecule. In reactions catalyzed by this compound, the inherent steric and electronic properties of the catalyst play a significant role in determining the outcome.
The steric bulk introduced by the ortho-methylthio group can influence the approach of the substrate to the excited benzophenone core. This steric hindrance can lead to preferential reaction at less hindered sites, thereby controlling the regioselectivity. For example, in a molecule with multiple abstractable hydrogen atoms, the catalyst might selectively abstract a hydrogen from a more accessible position.
Furthermore, the electronic nature of the methylthio substituent can influence the chemoselectivity of the reaction. By altering the electronic properties of the excited state, the catalyst's preference for interacting with different functional groups can be tuned. This allows for the selective transformation of one functional group in the presence of others, a highly desirable feature in the synthesis of complex molecules. While specific examples detailing the chemo- and regioselectivity of this compound are not extensively documented in available research, the principles of photocatalysis suggest that its unique substitution pattern would impart a degree of selectivity in the reactions it mediates.
Advanced Synthetic Utility and Emerging Research Directions
Integration in Advanced Materials Science
The unique photochemical properties of the benzophenone (B1666685) moiety make its derivatives, including 2-(Methylthio)benzophenone, attractive candidates for applications in advanced materials science, particularly in the fields of photopolymerization and organic electronics.
Benzophenone and its derivatives are well-established as Type II photoinitiators nih.gov. Upon absorption of UV light, the benzophenone unit is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, such as a polymer backbone or a synergist molecule (e.g., a tertiary amine), to generate free radicals. These radicals initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks. This process is fundamental to UV curing technologies used in coatings, adhesives, and 3D printing rsc.org. While specific studies detailing the performance of this compound as a photoinitiator are not abundant, its structural similarity to other effective benzophenone-based photoinitiators suggests its potential in this area. The presence of the sulfur atom could influence the photophysical properties, such as the energy of the triplet state and the efficiency of intersystem crossing, potentially offering advantages in specific polymerization systems.
In the realm of organic electronics, the benzophenone core has been explored as a structural component in materials for Organic Light-Emitting Diodes (OLEDs) mdpi.com. Benzophenone derivatives can be incorporated into host materials for phosphorescent OLEDs (PhOLEDs) or as acceptor units in thermally activated delayed fluorescence (TADF) emitters mdpi.com. The high triplet energy of the benzophenone scaffold is a key attribute for these applications. The introduction of a methylthio group can modulate the electronic properties, such as the HOMO and LUMO energy levels, which are critical for charge injection and transport in OLED devices. The sulfur atom's lone pairs can participate in conjugation, influencing the photoluminescent characteristics of the material. Further research into this compound and its derivatives could lead to the development of novel materials with tailored electronic and photophysical properties for high-performance OLEDs.
| Potential Application Area | Role of this compound Moiety | Key Properties |
| Photopolymerization | Type II Photoinitiator | UV absorption, triplet state formation, hydrogen abstraction capability. |
| Organic Light-Emitting Diodes (OLEDs) | Component of host materials or TADF emitters | High triplet energy, tunable electronic properties (HOMO/LUMO levels). |
Use as a Building Block in Complex Organic Synthesis
The strategic placement of the methylthio and benzoyl groups on the aromatic ring makes this compound a valuable building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds.
A significant application of this compound is its use as a precursor for the synthesis of thioxanthones. Thioxanthones are a class of sulfur-containing heterocyclic compounds that exhibit a range of biological activities and are also used as photosensitizers in photopolymerization. The synthesis of the thioxanthone core from this compound typically involves an intramolecular cyclization reaction. This transformation is often achieved under acidic conditions, where the carbonyl oxygen of the benzophenone moiety is protonated, facilitating an electrophilic attack on the adjacent phenyl ring, followed by dehydration. The methylthio group plays a crucial role in directing this cyclization and becomes incorporated into the resulting heterocyclic system. The ability to access the thioxanthone scaffold from a readily available benzophenone derivative is a valuable synthetic strategy.
Furthermore, the benzophenone scaffold itself is recognized as a versatile building block in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties nih.govnih.govresearchgate.net. The presence of the methylthio group in this compound offers a handle for further functionalization. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the biological activity of the molecule. The reactivity of the carbonyl group also allows for a variety of transformations, such as reduction to an alcohol or conversion to an imine, further expanding the diversity of accessible compounds. The use of 2-aminobenzophenones as precursors for a wide range of bioactive heterocyclic compounds highlights the synthetic potential of substituted benzophenones asianpubs.org.
| Target Molecule Class | Synthetic Transformation | Role of this compound |
| Thioxanthones | Intramolecular cyclization | Precursor to the heterocyclic core. |
| Bioactive Molecules | Derivatization of the benzophenone scaffold | Versatile starting material for medicinal chemistry exploration. |
| Heterocyclic Systems | Cyclocondensation reactions | Synthon for the construction of complex ring systems. |
Future Directions in Mechanistic Understanding and Computational Design
Future research on this compound is likely to focus on a deeper mechanistic understanding of its reactivity and the application of computational chemistry for the rational design of new materials and synthetic methodologies.
While the general mechanism of benzophenone-initiated photopolymerization is well-understood, the specific influence of the 2-methylthio substituent on the photophysical and photochemical processes warrants further investigation. Time-resolved spectroscopic techniques could be employed to study the lifetime and reactivity of the excited states of this compound. Understanding these fundamental processes is crucial for optimizing its performance as a photoinitiator and for designing new photoinitiating systems with enhanced efficiency and tailored absorption characteristics.
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the electronic structure, reactivity, and spectroscopic properties of molecules like this compound chemrxiv.orgchemrxiv.org. DFT calculations can provide insights into the HOMO and LUMO energy levels, which are important for understanding its potential in organic electronics mdpi.comresearchgate.net. Furthermore, computational studies can be used to model the mechanism of the intramolecular cyclization to form thioxanthones, elucidating the transition states and reaction pathways. A DFT study on the related isomer, 4-(4-methylphenylthio)benzophenone (B138115), has demonstrated the utility of computational methods in understanding the interplay between molecular structure and photoinitiating properties chemrxiv.orgchemrxiv.orgchemrxiv.org. Similar computational investigations on this compound would provide valuable information for its rational application and for the design of new derivatives with optimized properties. For instance, by computationally screening different substituents on the benzophenone core, it may be possible to fine-tune the absorption spectrum for use with specific light sources or to enhance the efficiency of radical generation.
| Research Direction | Methodology/Approach | Expected Outcome |
| Mechanistic Understanding | Time-resolved spectroscopy, kinetic studies. | Detailed knowledge of excited state dynamics and reaction mechanisms. |
| Computational Design | Density Functional Theory (DFT) calculations. | Prediction of electronic and photophysical properties, rational design of new derivatives. |
| New Synthetic Applications | Exploration of novel reaction pathways. | Expansion of the synthetic utility of this compound as a building block. |
Q & A
Q. What are the common synthetic routes for preparing 2-(Methylthio)benzophenone, and what are the critical reaction parameters to consider?
Methodological Answer: Synthesis of this compound typically involves thioetherification or substitution reactions. A plausible route includes:
- Friedel-Crafts acylation : Reacting methylthio-substituted benzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Thiolation of pre-functionalized benzophenone : Introducing the methylthio group via nucleophilic substitution on a halogenated benzophenone derivative using sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) between 2-iodobenzophenone and methylthiol precursors, though direct evidence for this compound is limited (inferred from related thiophene syntheses) .
Q. Critical parameters :
- Moisture-sensitive conditions for Friedel-Crafts acylation.
- Catalyst loading and solvent polarity for cross-coupling.
- Reaction time and temperature to minimize side reactions (e.g., oxidation of the thioether group).
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and rule out impurities.
- HPLC/UV-Vis : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
- FT-IR : Identify characteristic carbonyl (C=O stretch ~1650 cm⁻¹) and C-S (650–700 cm⁻¹) vibrations .
Q. What are the recommended storage conditions for this compound to ensure long-term stability, and what degradation products should be monitored?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under ambient temperature (20–25°C) in a dry, well-ventilated area. Avoid contact with strong oxidizing agents (e.g., HNO₃, H₂O₂) to prevent sulfoxide/sulfone formation .
- Degradation monitoring :
- HPLC/MS : Detect oxidation products (e.g., 2-(methylsulfinyl)benzophenone or 2-(methylsulfonyl)benzophenone).
- TLC : Use silica gel plates with ethyl acetate/hexane (1:3) to spot-check degradation.
Advanced Research Questions
Q. How do solvent polarity and catalyst selection influence the efficiency of thioetherification reactions in the synthesis of this compound?
Methodological Answer:
- Solvent effects :
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiolate ions, improving substitution rates.
- Non-polar solvents (e.g., toluene) may reduce side reactions but slow kinetics.
- Catalyst optimization :
- Pd-based systems : Pd(OAc)₂ with ligands (e.g., Xantphos) improves coupling efficiency for aryl halides and thiols, as seen in analogous benzo[b]thiophene syntheses .
- Copper(I) iodide : Effective for Ullman-type thioetherifications but may require higher temperatures (100–120°C).
- Kinetic studies : Use in situ FT-IR or GC-MS to monitor reaction progress and optimize conditions .
Q. What computational methods are employed to predict the reactivity and electronic properties of this compound, and how do these correlate with experimental observations?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax values .
- Molecular docking : Investigate interactions with biological targets (e.g., enzyme active sites) for pharmacological studies.
- Reactivity descriptors : Fukui indices to identify regions prone to electrophilic attack (e.g., sulfur atom in -SMe group). Correlate with experimental sulfoxidation rates .
Q. In chromatographic analysis of this compound, how does mobile phase composition affect retention behavior and peak resolution, and what optimization strategies are recommended?
Methodological Answer:
- Mobile phase optimization :
- Acetonitrile/water gradients : Higher acetonitrile content (e.g., 80%) reduces retention time but may co-elute impurities. Adjust to 60–70% for balanced resolution .
- Ion-pair reagents : Add 0.1% trifluoroacetic acid (TFA) to suppress silanol interactions and improve peak symmetry.
- Column selection :
- C18 columns (e.g., 150 mm × 4.6 mm, 5 µm) for baseline separation.
- HILIC columns for polar degradation products.
- Validation : Perform spike-recovery experiments (90–110% recovery) and limit of detection (LOD) studies (e.g., 0.1 µg/mL via S/N ≥3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
